molecular formula C11H21NO B12979703 (6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine

(6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine

Cat. No.: B12979703
M. Wt: 183.29 g/mol
InChI Key: HHBRWZNEDCNQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of an oxaspiro group and an ethyl substituent adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₃) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Oxaspiro[4.4]nonan-2-yl)methanamine
  • (2-Oxaspiro[4.4]nonan-3-yl)methanamine
  • (1,7-Dioxaspiro[4.4]nonan-2-yl)methanamine

Uniqueness

(6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(9-ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine

InChI

InChI=1S/C11H21NO/c1-2-9-4-3-6-11(9)7-5-10(8-12)13-11/h9-10H,2-8,12H2,1H3

InChI Key

HHBRWZNEDCNQGU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC12CCC(O2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.